molecular formula C9H8BrN B1343142 2-(4-Bromo-2-methylphenyl)acetonitrile CAS No. 215800-05-8

2-(4-Bromo-2-methylphenyl)acetonitrile

Cat. No. B1343142
M. Wt: 210.07 g/mol
InChI Key: JVPNKXZIJKBMDH-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)acetonitrile is a brominated aromatic nitrile compound. While the specific compound is not directly studied in the provided papers, related brominated aromatic compounds and their reactivity in acetonitrile solvent are discussed, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves multicomponent reactions or coupling reactions. For instance, a one-pot multicomponent reaction using 3-bromobenzaldehyde, malononitrile, and dimedone is described, yielding a brominated chromene compound with good efficiency . Similarly, the synthesis of bis(diphenylphosphino)acetonitrile involves the treatment of acetonitrile with n-butyllithium followed by chlorodiphenylphosphine . These methods suggest that the synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile could potentially be achieved through analogous multicomponent or coupling reactions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of brominated aromatic compounds. For example, the structure of a fluorinated α-aminonitrile compound was determined using single-crystal X-ray diffraction . Theoretical calculations, such as DFT, are also employed to obtain and analyze the equilibrium geometry of these compounds . These techniques could be applied to 2-(4-Bromo-2-methylphenyl)acetonitrile to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. The electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile has been studied, suggesting that brominated compounds can undergo electron transfer reactions . Additionally, the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine involves a coupling reaction between morpholine and a diazonium ion . These studies indicate that 2-(4-Bromo-2-methylphenyl)acetonitrile could also be reactive in electron transfer and coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be inferred from their behavior in different solvents and under various conditions. The oxidation of bromide in acetonitrile and ionic liquids at platinum electrodes has been investigated, providing information on the electrochemical properties of brominated species in these solvents . Spectroscopic methods, such as FT-IR and NMR, are used to characterize these compounds and assess their reactivity . Molecular docking studies can also be conducted to understand the interaction of these molecules with biological targets . These approaches could be applied to study the properties of 2-(4-Bromo-2-methylphenyl)acetonitrile.

Scientific Research Applications

Liquid Crystalline Properties and Structural Studies

Gowda et al. (2004) explored the liquid-crystalline properties of methyl-tri-n-decylphosphonium salts in acetonitrile, demonstrating amphotropic behavior suitable for NMR spectroscopy structural studies (Gowda, Hui, Khetrapal, & Weiss, 2004).

Organic Synthesis and Reaction Mechanisms

Schepp (2004) investigated the generation and reactivity of an aryl enol radical cation in acetonitrile, offering insights into reaction mechanisms relevant to organic synthesis (Schepp, 2004).

Pharmaceutical Impurity Quantification

Wagh, Kothari, & Lokhande (2017) developed an HPLC method for quantifying the impurity of a similar compound in pharmaceuticals, demonstrating the importance of such compounds in quality control (Wagh, Kothari, & Lokhande, 2017).

Advanced Materials and Catalysis

Research by Enayati et al. (2016) on polymerization in acetonitrile highlights the solvent's role in facilitating rapid and living radical polymerizations, potentially applicable to materials science and engineering (Enayati, Jezorek, Smail, Monteiro, & Percec, 2016).

Electrochemistry and Sensor Development

Ou et al. (2015) synthesized a colorimetric cyanide ion sensor in acetonitrile-water, demonstrating the potential for developing sensitive analytical tools for environmental monitoring (Ou, Jin, Chen, Gong, Ma, Wang, Chow, & Tang, 2015).

Safety And Hazards

The safety information for 2-(4-Bromo-2-methylphenyl)acetonitrile indicates that it is hazardous. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, indicating harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(4-bromo-2-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPNKXZIJKBMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593554
Record name (4-Bromo-2-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-methylphenyl)acetonitrile

CAS RN

215800-05-8
Record name (4-Bromo-2-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Bromo-4-(bromomethyl)-3-methylbenzene (13.2 g, 50.1 mmol) is dissolved in DMF (65 mL). The reaction mixture is cooled to 0-5° C. and NaCN (3.66 g, 74.6 mmol) is added follow by water (8 mL). The reaction is stirred overnight at room temperature and water (170 mL) is added followed by NaHCO3 sat. (130 mL) and hexane/Et2O (2:1) (150 mL). The organic phase is separated and the aqueous phase extracted with hexane/Et2O (2:1) (3×150 mL). The combined organic phases are washed with water (170 mL), dried over MgSO4, filtered and concentrated under reduced pressure to provide the expected product 2-(4-bromo-2-methylphenyl)acetonitrile (9.76 g, 93%) as an orange oil. 1H NMR (300 MHz, CHLOROFORM-D): δ 7.40-7.32 (2H, m), 7.23 (2H, d, J=8.2 Hz), 3.61 (2H, s), 2.32 (3H, s).
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
3.66 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
reactant
Reaction Step Five
Name
hexane Et2O
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

4-Bromo-1-chloromethyl-2-methyl-benzene (63 g, 287 mmol) was dissolved in DMF (180 mL). NaCN (15.5 g, 316 mmol, 1.1 eq.) was added in 1 portion, and the reaction was stirred at room temperature overnight under a N2 atmosphere. The mixture was concentrated under reduced pressure, and the residue was taken into a mixture of sat. aq. NH4Cl (300 mL) and EtOAc (300 mL). The bi-phase solution was diluted with H2O (200 mL). The EtOAc layer was separated, and the aqueous layer was re-extracted with EtOAc (2×200 mL). The combined organic layers were washed with brine (3×300 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure, yielding the title compound (58.8 g, 280 mmol, 98%) with acceptable purity as a brown oil, which solidified to a brown solid on standing. 1H-NMR (CDCl3, 300 MHz) δ ppm 2.34 (s, 3H); 3.63 (s, 2H); 7.26 (t, 1H); 7.38 (d, 2H).
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
15.5 g
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

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